3-tert-butyl-8-(2,6-difluorobenzenesulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Description
3-tert-Butyl-8-(2,6-difluorobenzenesulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1-oxa-3,8-diazaspiro[4.5]decane core. The molecule is substituted with a tert-butyl group at position 3 and a 2,6-difluorobenzenesulfonyl moiety at position 7.
Properties
IUPAC Name |
3-tert-butyl-8-(2,6-difluorophenyl)sulfonyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O5S/c1-16(2,3)21-14(22)17(26-15(21)23)7-9-20(10-8-17)27(24,25)13-11(18)5-4-6-12(13)19/h4-6H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORMZWZFYGSRLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Spiro Core
Sulfonamide Derivatives
- N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}-3,4-dimethylbenzenesulfonamide (7) Structure: Features a 3,4-dimethylbenzenesulfonamide group. Properties: Melting point (mp) = 180°C, molecular weight (MW) = 489.6 g/mol, yield = 67%. Key Data: IR bands at 3,361 cm⁻¹ (N–H) and 1,344 cm⁻¹ (S=O) .
- N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}-2-methylbenzenesulfonamide (8) Structure: Contains a 2-methylbenzenesulfonamide substituent. Properties: mp = 178°C, MW = 475.5 g/mol, yield = 71%. Key Data: Similar IR profile to compound 7, with a methyl group altering steric effects .
- Comparison with Target Compound: The target compound replaces the phenoxyethyl side chain with a tert-butyl group, likely improving steric bulk and metabolic stability. The 2,6-difluorobenzenesulfonyl group may enhance binding affinity compared to methyl-substituted analogs due to increased electronegativity and hydrophobic interactions .
Trifluoromethyl and Halogen-Substituted Derivatives
- 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]decane-2,4-dione (27) Structure: Incorporates a 4-fluoro-3-(trifluoromethyl)phenyl group. Properties: Yield = 69%, synthesized via copper-catalyzed coupling. Key Data: The trifluoromethyl group increases lipophilicity (logP) and may improve blood-brain barrier penetration compared to non-fluorinated analogs .
- N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}-2-bromobenzenesulfonamide (9) Structure: Includes a bromine atom on the sulfonamide ring. Properties: mp = 204°C, yield = 68%. Key Data: Bromine’s polarizability may enhance halogen bonding in target interactions .
Carbonyl-Linked Derivatives
- BI99015 (3-tert-Butyl-8-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione) Structure: Substituted with a pyrazole carbonyl group instead of sulfonyl. Properties: MW = 410.47 g/mol, logP = 0.88.
Physicochemical and Spectral Data Comparison
*Estimated based on molecular formula.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
